molecular formula C17H19ClN4O4S B10979842 N~5~-carbamoyl-N~2~-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-D-ornithine

N~5~-carbamoyl-N~2~-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-D-ornithine

Cat. No.: B10979842
M. Wt: 410.9 g/mol
InChI Key: UMZPSKSBMURWJA-GFCCVEGCSA-N
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Description

N~5~-(AMINOCARBONYL)-N~2~-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}-D-ORNITHINE is a complex organic compound that features a unique combination of functional groups, including an aminocarbonyl group, a chlorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(AMINOCARBONYL)-N~2~-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}-D-ORNITHINE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, which is then functionalized with a chlorophenyl group. Subsequent steps involve the introduction of the aminocarbonyl group and the coupling with D-ornithine. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N~5~-(AMINOCARBONYL)-N~2~-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}-D-ORNITHINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N~5~-(AMINOCARBONYL)-N~2~-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}-D-ORNITHINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N5-(AMINOCARBONYL)-N~2~-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}-D-ORNITHINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **N~5~-(AMINOCARBONYL)-N~2~-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}-L-ORNITHINE
  • **N~5~-(AMINOCARBONYL)-N~2~-{[2-(2-BROMOPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}-D-ORNITHINE

Uniqueness

N~5~-(AMINOCARBONYL)-N~2~-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}-D-ORNITHINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19ClN4O4S

Molecular Weight

410.9 g/mol

IUPAC Name

(2R)-5-(carbamoylamino)-2-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C17H19ClN4O4S/c1-9-13(27-15(21-9)10-5-2-3-6-11(10)18)14(23)22-12(16(24)25)7-4-8-20-17(19)26/h2-3,5-6,12H,4,7-8H2,1H3,(H,22,23)(H,24,25)(H3,19,20,26)/t12-/m1/s1

InChI Key

UMZPSKSBMURWJA-GFCCVEGCSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N[C@H](CCCNC(=O)N)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NC(CCCNC(=O)N)C(=O)O

Origin of Product

United States

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